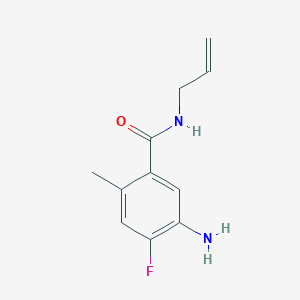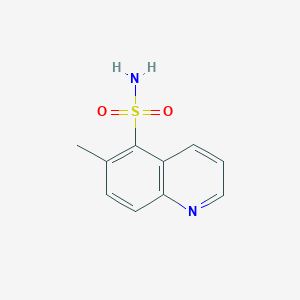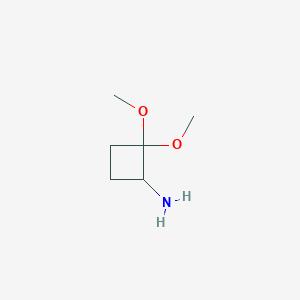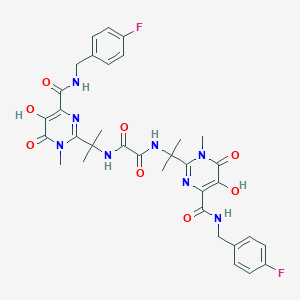![molecular formula C13H9ClN4 B1461238 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine CAS No. 1175632-86-6](/img/structure/B1461238.png)
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine
Overview
Description
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets such as glycine transporter 1 and DNA .
Mode of Action
It has been suggested that similar compounds can interact with their targets through intermolecular hydrogen bonds . In the case of DNA interaction, these compounds bind moderately with CT-DNA and their binding constants are in the order of 10^4 M^-1 .
Biochemical Pathways
Similar compounds have been known to interact with dna and form adducts with glutathione .
Result of Action
Similar compounds have shown some activity against the mcf-7 breast cancer cells .
Biochemical Analysis
Biochemical Properties
3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to calf thymus DNA (CT-DNA) with moderate affinity, as evidenced by UV-Visible absorption and fluorescence spectroscopy studies . The binding constants are in the order of 10^4 M^-1, indicating a stable interaction. Additionally, this compound forms adducts with glutathione through S coordination, replacing a halide group . These interactions suggest that the compound can modulate the activity of DNA and glutathione-related enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In breast cancer cell lines such as MCF-7, the compound exhibits moderate cytotoxicity with IC50 values ranging from 39.9 to 59.2 µM . This indicates that this compound can influence cell viability and proliferation. Furthermore, the compound’s interaction with DNA suggests potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to DNA via minor groove interactions, displacing Hoechst dye from the DNA’s minor grooves . This binding can lead to changes in gene expression and enzyme activity. Additionally, the formation of glutathione adducts indicates that this compound can modulate redox reactions and enzyme functions related to glutathione metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good solvolysis stability in PBS buffer and DMSO over 24 hours This stability is crucial for long-term studies and ensures consistent results
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates potential effects on metabolic flux and metabolite levels, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and glutathione suggests that it may be transported to the nucleus and cytoplasm, respectively . Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s binding to DNA suggests its localization in the nucleus, where it can modulate gene expression and DNA-related processes . Additionally, its interaction with glutathione indicates potential localization in the cytoplasm, affecting redox reactions and enzyme functions.
Properties
IUPAC Name |
3-chloro-6-(4-pyrazol-1-ylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-13-7-6-12(16-17-13)10-2-4-11(5-3-10)18-9-1-8-15-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPEFREZUQFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)


![rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)






![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)

